Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate
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Overview
Description
Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a heptadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with 2,6-dimethylhepta-2,5-dien-1-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is maintained between 0°C and room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The double bonds in the heptadiene chain can be reduced to form saturated phosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Saturated phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with enzymes and other biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism by which Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or activate enzymes that are involved in phosphate metabolism. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar applications.
Dimethyl methylphosphonate: Another organophosphorus compound with different alkyl groups.
Triphenyl phosphite: A phosphite compound with aromatic groups.
Uniqueness
Diethyl (2,6-dimethylhepta-2,5-dien-1-yl)phosphonate is unique due to its heptadiene chain, which provides additional reactivity and versatility compared to simpler phosphonates. This structural feature allows for a broader range of chemical reactions and applications.
Properties
CAS No. |
62491-56-9 |
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Molecular Formula |
C13H25O3P |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2,6-dimethylhepta-2,5-diene |
InChI |
InChI=1S/C13H25O3P/c1-6-15-17(14,16-7-2)11-13(5)10-8-9-12(3)4/h9-10H,6-8,11H2,1-5H3 |
InChI Key |
LERZUQLFKAXGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=CCC=C(C)C)C)OCC |
Origin of Product |
United States |
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